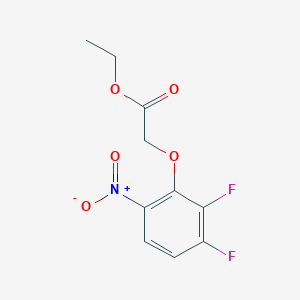
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9F2NO5 It is characterized by the presence of both fluorine and nitro functional groups attached to a phenoxy acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-difluoro-6-nitrophenoxy)acetate typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy acetates.
Reduction: Formation of ethyl (2,3-difluoro-6-aminophenoxy)acetate.
Ester Hydrolysis: Formation of 2,3-difluoro-6-nitrophenoxyacetic acid and ethanol.
Scientific Research Applications
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2,3-difluoro-6-nitrophenoxy)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,4-difluoro-5-nitrophenoxy)acetate
- Ethyl (2,2-difluoro-2-(3-nitrophenoxy)acetate
- Ethyl (2,2-difluoro-2-(4-nitrophenyl)acetate
Uniqueness
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (fluorine and nitro) can significantly influence the compound’s overall properties, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
921611-70-3 |
|---|---|
Molecular Formula |
C10H9F2NO5 |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
ethyl 2-(2,3-difluoro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H9F2NO5/c1-2-17-8(14)5-18-10-7(13(15)16)4-3-6(11)9(10)12/h3-4H,2,5H2,1H3 |
InChI Key |
YBBCXVKXTJIPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


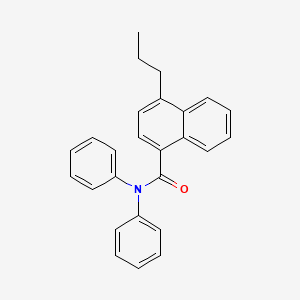
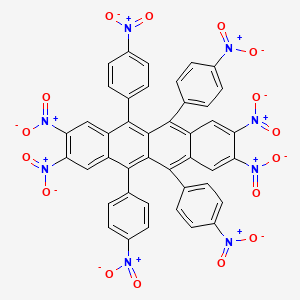
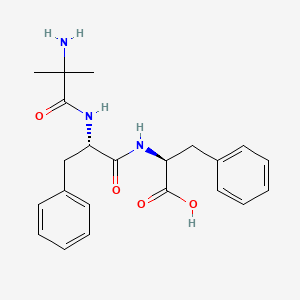
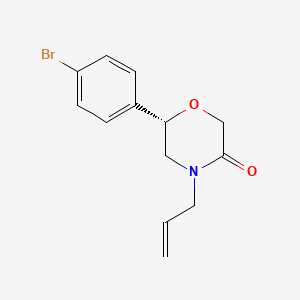

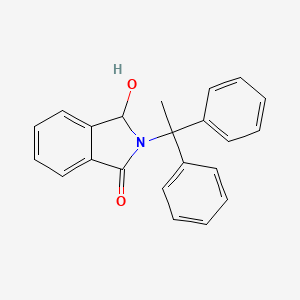
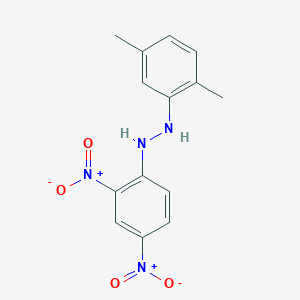
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
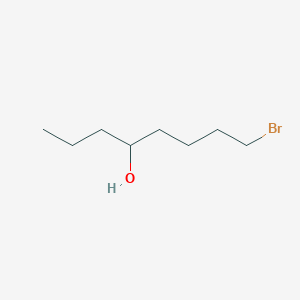
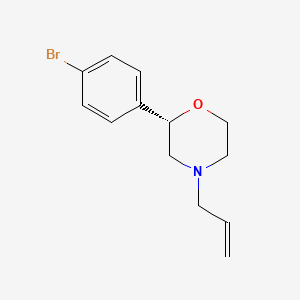
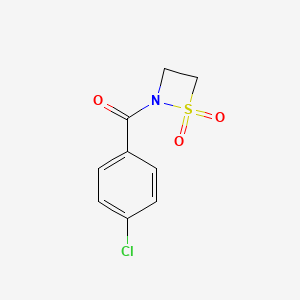
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)

